4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS number
4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS number
An In-depth Technical Guide to 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid
For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a compound of interest within the broader class of biphenyl carboxylic acids. These scaffolds are pivotal in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This document will delve into the synthesis, physicochemical properties, and potential applications of this specific molecule, grounding the discussion in established scientific principles and field-proven insights.
Introduction and Compound Identification
Biphenyl carboxylic acid derivatives are a cornerstone in drug discovery, prized for their structural rigidity and the versatile reactivity of the carboxylic acid group.[2] This combination allows for the creation of diverse molecular architectures with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial properties.[1][4]
The subject of this guide, 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, is a specific analogue with potential for unique biological activity due to its halogen substitution pattern. It is important to note that a specific CAS (Chemical Abstracts Service) number for this exact molecule is not readily found in major chemical databases. This suggests that the compound may be a novel entity or not widely available commercially. For reference, a structurally similar isomer, 4'-chloro-3-fluoro-[1,1'-biphenyl]-2-carboxylic acid, is registered under CAS number 1261921-07-6.[5] The absence of a dedicated CAS number for our target compound underscores the need for a robust and reliable synthetic protocol, which will be a central focus of this guide.
Proposed Synthesis: A Strategic Approach
The most versatile and widely adopted method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.[2][6][7][8] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and tolerance for a wide range of functional groups.[3]
For the synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a logical retrosynthetic analysis points to two primary coupling partners:
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Route A: 2-Bromo-4-fluorobenzoic acid and (4-chlorophenyl)boronic acid.
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Route B: 4-Chloro-1-iodobenzene (or bromobenzene) and (2-carboxy-5-fluorophenyl)boronic acid.
Both routes are chemically sound. However, the commercial availability and stability of the starting materials often dictate the preferred pathway. For the purpose of this guide, we will detail Route A, as substituted bromobenzoic acids and arylboronic acids are common and generally stable reagents.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed Suzuki-Miyaura coupling strategy.
Caption: Proposed synthesis of the target compound via Suzuki-Miyaura cross-coupling.
Detailed Synthetic Protocol
This protocol is a self-validating system, designed to ensure reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid.
Materials:
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2-Bromo-4-fluorobenzoic acid
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(4-chlorophenyl)boronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
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Potassium carbonate (K2CO3)
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1,4-Dioxane (anhydrous)
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Deionized water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
Instrumentation:
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Schlenk line or glove box for inert atmosphere operations
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Reaction vessel with reflux condenser and magnetic stirrer
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Heating mantle
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Rotary evaporator
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Separatory funnel
-
Standard laboratory glassware
Step-by-Step Methodology:
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Reaction Setup:
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To a 100 mL round-bottom flask, add 2-Bromo-4-fluorobenzoic acid (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Rationale: An excess of the boronic acid is used to ensure complete consumption of the limiting reagent. The base is crucial for the transmetalation step in the catalytic cycle.[6]
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Place the flask under an inert atmosphere (argon or nitrogen). This is critical to prevent the oxidation and deactivation of the palladium catalyst.
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Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
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Rationale: A catalytic amount is sufficient. The choice of Pd(PPh3)4 is based on its common use and effectiveness in Suzuki couplings.[8]
-
-
Solvent Addition and Reaction:
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Rationale: The solvent mixture is chosen to dissolve both the organic reactants and the inorganic base. Degassing is essential to remove dissolved oxygen.
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Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-Bromo-4-fluorobenzoic acid) is consumed (typically 8-12 hours).
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-
Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate salt, making the product soluble in organic solvents.
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Rationale: The product exists as a carboxylate salt under basic reaction conditions. Acidification is necessary for extraction.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water, followed by brine.
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Rationale: Washing removes any remaining inorganic impurities and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Final Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
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Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of similar biphenyl carboxylic acids. These values provide a useful baseline for handling and characterizing the target compound.
| Property | Predicted/Estimated Value | Rationale/Reference |
| Molecular Formula | C13H8ClFO2 | Based on the chemical structure. |
| Molecular Weight | 250.65 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for this class of compounds.[9] |
| Melting Point | >200 °C | Biphenyl carboxylic acids generally have high melting points due to their rigid structure and intermolecular hydrogen bonding.[9] |
| pKa | ~4.0 | The carboxylic acid group's acidity is influenced by the aromatic rings. Similar compounds have pKa values in this range.[9] |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | The biphenyl core is lipophilic, while the carboxylic acid provides some polarity. Solubility in water is expected to be low.[9][10] |
| LogP | ~3.5 - 4.5 | The presence of halogens and the biphenyl structure contribute to its lipophilicity. |
Applications in Drug Discovery and Research
The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2][3] The introduction of chloro and fluoro substituents can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.
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Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen, are based on a biphenyl scaffold. The carboxylic acid moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.[1]
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Anticancer Therapeutics: Biphenyl derivatives have shown promise as anticancer agents.[1] The specific substitution pattern on the biphenyl rings can lead to compounds with high potency and selectivity against various cancer cell lines.
-
Cardiovascular Drugs: The biphenyl structure is a key component of the angiotensin II receptor antagonists (sartans), which are widely used to treat hypertension.[11]
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Other Therapeutic Areas: This class of compounds has also been investigated for antimicrobial, antihypertensive, and immunosuppressant activities.[1][4]
The unique halogenation pattern of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid may offer advantages in terms of metabolic stability and binding affinity to specific biological targets. The fluorine atom can enhance binding through hydrogen bonding and other electrostatic interactions, while the chlorine atom can modulate lipophilicity and steric interactions within a binding pocket.[8]
Potential Mechanism of Action: A Hypothesis
Given the structural similarities to known bioactive molecules, a plausible mechanism of action for 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid could involve the inhibition of key enzymes in inflammatory or proliferative pathways.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a generalized pathway where a biphenyl carboxylic acid derivative might act as an inhibitor, for instance, in the arachidonic acid cascade relevant to inflammation.
Caption: Hypothetical inhibition of the COX enzyme by the target compound.
Conclusion
While 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid may not be a commercially cataloged compound, its synthesis is readily achievable through established methodologies like the Suzuki-Miyaura cross-coupling. Its structural features suggest significant potential for biological activity, making it an attractive target for further investigation in drug discovery programs. This guide provides a solid foundation for its synthesis and characterization, empowering researchers to explore its therapeutic potential. The continued exploration of such novel biphenyl carboxylic acid derivatives holds great promise for addressing unmet medical needs.[2]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. [Link]
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Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. [Link]
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(a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres... (n.d.). ResearchGate. [Link]
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Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. (2022). ACS Publications. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Doctoral dissertation, Dublin City University. [Link]
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